molecular formula C10H12BrNOS B15385071 1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B15385071
M. Wt: 274.18 g/mol
InChI Key: PXKUSKMNDFURME-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is a brominated arylpropanone derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methylthio (-SMe) group at the 2-position. The propanone backbone features a bromine atom at the 2-position, contributing to its electrophilic reactivity. This compound’s structural complexity, combining electron-donating (amino, methylthio) and electron-withdrawing (bromine) groups, makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3

InChI Key

PXKUSKMNDFURME-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)SC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest structural analogs include brominated propanones and arylpropanones with varying substituents. Key comparisons are summarized below:

Compound Substituents Key Structural Differences Reference
1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one 3-NH₂, 2-SMe, 2-Br on propanone Combines amino, thioether, and bromine groups; unique steric and electronic interplay. N/A
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-Me on phenyl, 3-Ph on propenone, 2-Br Bromine on α,β-unsaturated ketone; lacks amino/thio groups; enhanced conjugation.
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Me on phenyl, 2-MeNH₂ on propanone Methylamino instead of bromine; no thioether; simpler electronic profile.
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one 2-OH, 5-Me on phenyl; thiophene substituent Hydroxy and heterocyclic groups; distinct hydrogen-bonding capacity.

Key Observations :

  • Electron Effects: The amino (-NH₂) and methylthio (-SMe) groups in the target compound are electron-donating, activating the phenyl ring toward electrophilic substitution.
  • Steric Hindrance: The 2-methylthio group introduces steric bulk near the amino group, which may influence regioselectivity in further functionalization. This contrasts with compounds like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, where the propenone system allows planar conjugation, reducing steric constraints .
Physicochemical Properties

Crystallographic data from analogs highlight substituent impacts on molecular geometry and packing:

  • Bond Lengths/Angles: In 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, the C-Br bond length is ~1.89 Å, typical for C(sp²)-Br bonds. The target compound’s C-Br bond (likely C(sp³)-Br) would be longer (~1.93–1.98 Å), affecting reactivity .
  • Hydrogen Bonding: The amino group in the target compound could form hydrogen bonds, unlike non-amino analogs (e.g., ). This property is critical for solubility and crystallinity, as seen in hydroxylated analogs like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one .

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